molecular formula C14H17ClO2 B12097066 Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate CAS No. 278791-36-9

Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate

Cat. No.: B12097066
CAS No.: 278791-36-9
M. Wt: 252.73 g/mol
InChI Key: VCBYKDWYMWVKIE-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C14H17ClO2 It is a derivative of cyclopentane, featuring a chlorophenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(4-chlorophenyl)cyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-cyclopentene-1-carboxylate: A structurally similar compound with different functional groups.

    1-(4-chlorophenyl)cyclopentane-1-carboxylic acid: The carboxylic acid derivative of the compound.

    1-(4-chlorophenyl)cyclopentane-1-methanol: The alcohol derivative obtained through reduction.

Uniqueness

Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ester group makes it more lipophilic compared to its acid and alcohol derivatives, influencing its solubility and interaction with biological membranes.

Properties

CAS No.

278791-36-9

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H17ClO2/c1-2-17-13(16)14(9-3-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3

InChI Key

VCBYKDWYMWVKIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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